molecular formula C22H16 B14637572 6A,6B-Dihydropicene CAS No. 55657-52-8

6A,6B-Dihydropicene

Cat. No.: B14637572
CAS No.: 55657-52-8
M. Wt: 280.4 g/mol
InChI Key: LQIUORAIZLFLGT-UHFFFAOYSA-N
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Description

6A,6B-Dihydropicene is a bicyclic organic compound characterized by partial hydrogenation of its aromatic framework, resulting in two adjacent hydrogenated carbon atoms (positions 6A and 6B). This structural modification reduces aromaticity, enhancing reactivity and enabling diverse functionalization. For instance, dihydrocyclopenta[b]thiophene derivatives (e.g., 6-((tert-butoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-6-carboxylic acid, CAS 2089651-03-4) share similar hydrogenation patterns and exhibit notable biological activities, such as antimicrobial and anticancer properties .

Properties

CAS No.

55657-52-8

Molecular Formula

C22H16

Molecular Weight

280.4 g/mol

IUPAC Name

6a,6b-dihydropicene

InChI

InChI=1S/C22H16/c1-3-7-17-15(5-1)9-11-21-19(17)13-14-20-18-8-4-2-6-16(18)10-12-22(20)21/h1-14,21-22H

InChI Key

LQIUORAIZLFLGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3C2=CC=C4C3C=CC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6A,6B-Dihydropicene typically involves the hydrogenation of picene. This process can be carried out using various catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions are crucial to ensure selective hydrogenation at the 6A and 6B positions without affecting other parts of the molecule.

Industrial Production Methods: In an industrial setting, the production of 6A,6B-Dihydropicene may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 6A,6B-Dihydropicene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of quinones and other oxygenated derivatives.

    Reduction: Further reduction of 6A,6B-Dihydropicene can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Halogens (e.g., Br₂) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones and hydroxylated derivatives.

    Reduction: Fully hydrogenated picene derivatives.

    Substitution: Halogenated picene derivatives.

Scientific Research Applications

6A,6B-Dihydropicene has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic hydrocarbons and as a model compound for studying hydrogenation reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, including organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism by which 6A,6B-Dihydropicene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The hydrogenation at the 6A and 6B positions enhances its ability to interact with these targets, potentially leading to various biological activities. The pathways involved may include oxidative stress modulation and inhibition of specific enzymes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The following compounds are structurally or functionally relevant for comparison:

6-((tert-Butoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-6-carboxylic acid
  • Structure : Features a dihydrocyclopenta[b]thiophene core with a tert-butoxycarbonyl (Boc)-protected amine and carboxylic acid substituent.
  • Contrast with 6A,6B-Dihydropicene : While both compounds have dihydro motifs, 6A,6B-Dihydropicene lacks the thiophene ring and carboxylate group, which may reduce polarity and alter bioactivity.
5H,6H,7H,8H,9H-pyrido[3,2-c]azepine dihydrochloride
  • Structure : A nitrogen-containing polycyclic compound with a partially saturated azepine ring.
  • Biological Activity : Exhibits antimicrobial activity (IC50 = 25 µM), comparable to dihydro derivatives in anticancer applications (e.g., compound 3a, IC50 = 7.2 µM against HL60 leukemia cells) .
  • Contrast : The pyrido-azepine framework introduces basicity and hydrogen-bonding capacity, which are absent in 6A,6B-Dihydropicene’s hydrocarbon-rich structure.

Key Observations :

  • Dihydro derivatives consistently show sub-10 µM potency in anticancer assays, suggesting that 6A,6B-Dihydropicene’s reduced aromaticity may enhance interaction with cellular targets.

Crystallographic and Stoichiometric Trends

Studies on 6A-group crystalline materials (e.g., oxides, sulfides) reveal preferences for specific stoichiometries and symmetries. For example, binary 6A compounds often adopt layered or cubic structures, while ternary systems exhibit complex unit cells with mixed anion coordination .

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